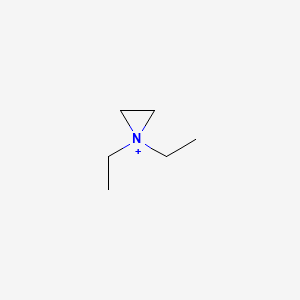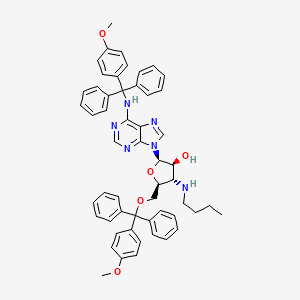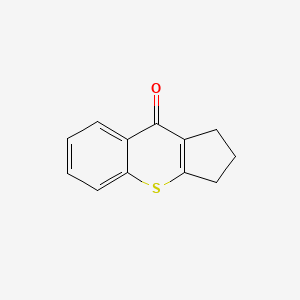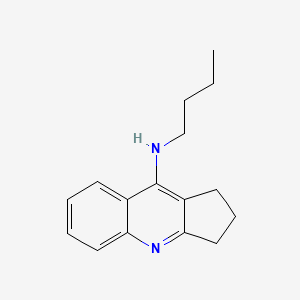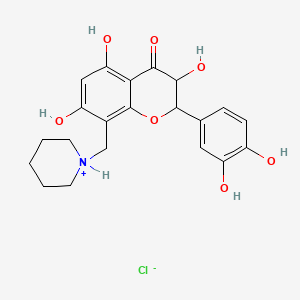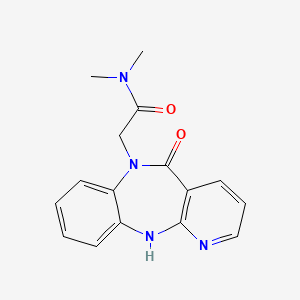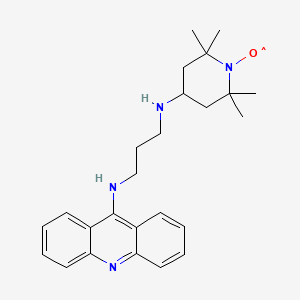
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound features a cyanobenzyl group attached to a urea moiety, with an additional hydroxyethyl group. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.
Vorbereitungsmethoden
The synthesis of 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea typically involves the reaction of alpha-cyanobenzyl chloride with 2-hydroxyethylurea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The cyanobenzyl group can be reduced to form amines using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The urea moiety can participate in nucleophilic substitution reactions, where the hydroxyethyl group can be replaced by other nucleophiles under suitable conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used, but they often include derivatives with modified functional groups.
Wissenschaftliche Forschungsanwendungen
1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects is ongoing, with studies exploring its use as an anti-cancer agent or in the treatment of neurological disorders.
Industry: Its stability and reactivity make it suitable for use in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism by which 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea exerts its effects involves its interaction with specific molecular targets. For example, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to downstream effects. The cyanobenzyl group can interact with aromatic residues in proteins, while the hydroxyethyl group can form hydrogen bonds with amino acid side chains, stabilizing the compound-protein complex.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 1-(alpha-Cyanobenzyl)-3-(2-hydroxyethyl)urea stands out due to its unique combination of functional groups. Similar compounds include:
1-(alpha-Cyanobenzyl)-3-methylurea: Lacks the hydroxyethyl group, which may reduce its reactivity in certain reactions.
1-(alpha-Cyanobenzyl)-3-(2-aminoethyl)urea: Contains an aminoethyl group instead of a hydroxyethyl group, which can alter its interaction with biological molecules.
The presence of the hydroxyethyl group in this compound provides additional sites for chemical modification and interaction, enhancing its versatility in research and industrial applications.
Eigenschaften
CAS-Nummer |
102433-05-6 |
|---|---|
Molekularformel |
C11H13N3O2 |
Molekulargewicht |
219.24 g/mol |
IUPAC-Name |
1-[cyano(phenyl)methyl]-3-(2-hydroxyethyl)urea |
InChI |
InChI=1S/C11H13N3O2/c12-8-10(9-4-2-1-3-5-9)14-11(16)13-6-7-15/h1-5,10,15H,6-7H2,(H2,13,14,16) |
InChI-Schlüssel |
IDGXKMQRIHTSDO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#N)NC(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



